(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
This compound belongs to a class of molecules that have garnered interest due to their potential in treating cognitive deficits associated with psychiatric or neurological conditions such as schizophrenia and Alzheimer's disease. Research into similar compounds, like alpha 7 nicotinic acetylcholine receptor (nAChR) agonists, has shown promise in addressing these cognitive challenges (O’Donnell et al., 2010).
Synthesis Analysis
The synthesis of related compounds typically involves complex organic reactions that target specific pharmacophores for cognitive disorder treatments. For instance, the discovery of CP-810,123, a potent and selective alpha 7 nAChR agonist, was achieved through meticulous SAR development and in vivo efficacy studies in cognition models (O’Donnell et al., 2010).
Molecular Structure Analysis
The molecular structure of such compounds is crucial for their activity and selectivity. Crystal structure analyses often reveal important interactions within the crystal lattice, such as π-stacking, which can influence the compound's biological activity. For example, a study on a similar diazenylbenzonitrile compound highlighted its folded conformation and weak intermolecular π ⋅s π interactions, which are significant for understanding its chemical behavior (Peori et al., 2005).
Chemical Reactions and Properties
These compounds often undergo various chemical reactions, including condensation with aliphatic primary amines to yield derivatives with different substituents, demonstrating the versatility of their chemical structure in synthesizing a wide range of molecules (Quintela et al., 1998).
Physical Properties Analysis
The physical properties, such as vaporization enthalpies and crystal structure, provide insights into the compound's stability and behavior under various conditions. The vaporization enthalpies of related heterocyclic compounds have been studied to understand their degree of self-association, which is important for their solubility and pharmacokinetic profiles (Lipkind et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules and potential for forming derivatives, are fundamental for the therapeutic application of these compounds. Studies on the synthesis and conversions of related compounds into nitrogen-containing pentacyclic compounds provide valuable insights into their reactivity and potential modifications for enhanced efficacy or selectivity (Minasyan et al., 1994).
Eigenschaften
IUPAC Name |
1-[(1S,5R)-3-pyrimidin-2-yl-3,6-diazabicyclo[3.2.2]nonan-6-yl]-3-(1,2,4-triazol-1-yl)propan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N7O/c24-15(4-7-22-12-17-11-20-22)23-9-13-2-3-14(23)10-21(8-13)16-18-5-1-6-19-16/h1,5-6,11-14H,2-4,7-10H2/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPDMTLCBALZVME-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CN(C[C@H]1CN2C(=O)CCN3C=NC=N3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N7O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1S*,5R*)-3-(2-pyrimidinyl)-6-[3-(1H-1,2,4-triazol-1-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonane |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.